

Application Notes and Protocols: MLN8054 for Studying Mitotic Spindle Assembly

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Compound of Interest		
Compound Name:	MLN8054 sodium	
Cat. No.:	B15583538	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: MLN8054 is a potent and selective, orally active small-molecule inhibitor of Aurora A kinase.[1][2] Aurora A is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including centrosome maturation and separation, G2/M transition, and the formation of a bipolar mitotic spindle.[3][4] Its overexpression is common in various human cancers and is associated with tumor initiation and progression.[1][3] MLN8054 serves as a valuable chemical tool to probe the functions of Aurora A in mitotic spindle assembly and to evaluate its potential as a therapeutic target. These notes provide detailed protocols for utilizing MLN8054 to study its effects on spindle morphology and cell cycle progression.

Mechanism of Action: MLN8054 is a reversible, ATP-competitive inhibitor of Aurora A kinase.[5] It selectively inhibits Aurora A over the closely related Aurora B kinase, particularly at lower concentrations ($\leq 1 \mu M$).[1][6] The inhibition of Aurora A's kinase activity disrupts its ability to phosphorylate downstream targets essential for mitosis.[1] This leads to defects in centrosome maturation and separation, resulting in the formation of abnormal mitotic spindles, improper chromosome alignment, and ultimately, a delay in mitotic progression or cell death.[1][7][8] A key indicator of Aurora A activity in cells is its autophosphorylation on threonine 288 (pT288), which is inhibited by MLN8054 treatment.[1][7][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of MLN8054 across various human cancer cell lines.



Table 1: In Vitro Anti-proliferative Activity of MLN8054 This table presents the half-maximal inhibitory concentration (IC50) values of MLN8054 in different human tumor cell lines, as determined by a BrdU cell proliferation assay.[1][9]

Cell Line	Tissue of Origin	IC50 (μM)
HCT-116	Colon	0.11 ± 0.01
HT-29	Colon	0.13 ± 0.02
SW480	Colon	0.13 ± 0.02
PC-3	Prostate	0.63 ± 0.04
DU145	Prostate	0.45 ± 0.07
Calu-6	Lung	0.23 ± 0.01
H460	Lung	0.22 ± 0.01
MDA-MB-231	Breast	1.43 ± 0.15
MX-1	Breast	0.13 ± 0.01

Table 2: Cellular Phenotypes Induced by MLN8054 Treatment This table outlines the key cellular effects observed following treatment with MLN8054 at different concentrations.

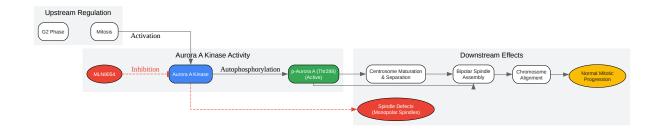


Concentration	Phenotype	Key Observations	Cell Lines
0.25 - 1 μΜ	Aurora A Inhibition	Inhibition of Aurora A autophosphorylation (pT288).[1][9]	HCT-116
0.25 - 1 μΜ	Mitotic Spindle Defects	Formation of monopolar and tripolar spindles; chromosome alignment defects.[1]	HCT-116
1 μΜ	G2/M Accumulation	Increase in the 4N DNA content population, indicating a delay in mitotic progression.[1][9]	HCT-116, PC-3
0.25 - 4 μM	Apoptosis	Induction of PARP and caspase-3 cleavage.[6]	HCT-116
4 μΜ	Aurora A & B Inhibition	Dramatic increase in 8N DNA content, suggesting failed cytokinesis due to Aurora B inhibition.[1]	HCT-116
≤ 1 µM	Senescence	Upregulation of p53 and p21, hypophosphorylated Rb status upon prolonged treatment. [6]	HCT-116, H460

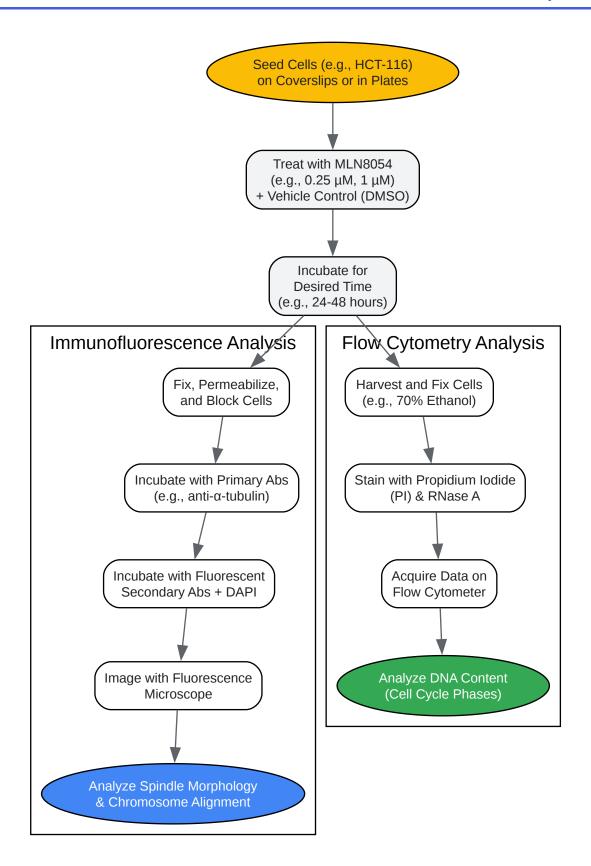
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Aurora A signaling pathway targeted by MLN8054 and a typical experimental workflow for its study.









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